molecular formula C18H17F2NO3 B2712623 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate CAS No. 1242006-72-9

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate

Cat. No.: B2712623
CAS No.: 1242006-72-9
M. Wt: 333.335
InChI Key: ROAJHLAMOFZCDZ-UHFFFAOYSA-N
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Description

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate is an organic compound that features a benzene ring substituted with fluorine atoms and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate typically involves the following steps:

    Formation of 2,4-Difluorobenzylamine: This can be achieved by reacting 2,4-difluorobenzyl chloride with ammonia or an amine under suitable conditions.

    Esterification: The 3,4-dimethylbenzoic acid is reacted with an appropriate alcohol in the presence of a catalyst such as sulfuric acid to form the ester.

    Coupling Reaction: The final step involves coupling the 2,4-difluorobenzylamine with the ester under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: The major products would include carboxylic acids or ketones, depending on the specific conditions.

    Reduction: The major products would be the corresponding alcohols or amines.

    Substitution: The major products would be the substituted benzene derivatives.

Scientific Research Applications

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active amine, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzylamine: Shares the benzylamine structure but lacks the ester group.

    3,4-Dimethylbenzoic Acid: Shares the benzoic acid structure but lacks the amine group.

    2,4-Difluorobenzyl Chloride: A precursor in the synthesis of the target compound.

Uniqueness

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both fluorine atoms and the ester group allows for unique interactions and reactivity compared to similar compounds.

Properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO3/c1-11-3-4-13(7-12(11)2)18(23)24-10-17(22)21-9-14-5-6-15(19)8-16(14)20/h3-8H,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAJHLAMOFZCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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